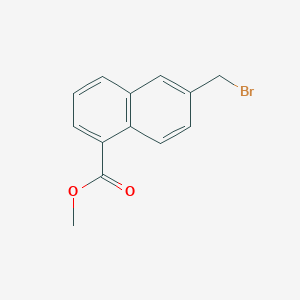

Methyl 6-(Bromomethyl)-1-naphthoate

Descripción general

Descripción

Methyl 6-(Bromomethyl)-1-naphthoate is an organic compound belonging to the naphthalene family It is characterized by a bromomethyl group attached to the sixth position of the naphthalene ring and an ester group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Bromomethyl)-1-naphthoate typically involves the bromination of methyl 1-naphthoate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Methyl 6-(Bromomethyl)-1-naphthoate is an organic compound with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.1 g/mol. It features a naphthalene core, a bromomethyl group at the 6-position, and a methyl ester functional group. It typically appears as a pale yellow or light brown powder .

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary mechanism of action involves reactivity towards nucleophiles, where the bromomethyl group acts as an electrophilic center, making it useful in introducing various functional groups into the naphthalene ring. The ester group can also participate in hydrolysis or transesterification reactions, further expanding its utility in organic synthesis.

Chemistry

It is used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis : It is a crucial intermediate in synthesizing various biologically active compounds, particularly retinoids. For example, Methyl 6-Bromo-2-napthoate is used in the synthesis of Adapalene, a retinoid specific for RARβ and RARγ receptors .

Reactions : The compound is involved in several types of reactions:

- Substitution Reactions : The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles like amines, thiols, or alkoxides. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.

- Oxidation Reactions : It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Potassium permanganate (KMnO4) can be used in aqueous or acidic mediums.

- Reduction Reactions : The ester group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol. This is typically done in dry ether or tetrahydrofuran (THF).

Biology

It is employed in studying enzyme mechanisms and as a probe in biochemical assays.

Medicine

Due to its reactivity and ability to form various derivatives, it has potential use in developing novel therapeutic agents. It exhibits biological activity as a precursor in synthesizing retinoids, which regulate gene expression involved in cell differentiation and proliferation. The compound can selectively bind to retinoic acid receptors (RARβ and RARγ), which are crucial for mediating the effects of retinoids in skin treatments, promoting cell turnover, and reducing inflammation, making it effective in treating conditions like acne .

Industry

Mecanismo De Acción

The mechanism of action of Methyl 6-(Bromomethyl)-1-naphthoate primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring. The ester group can also participate in hydrolysis or transesterification reactions, further expanding its utility in organic synthesis.

Comparación Con Compuestos Similares

Methyl 6-bromo-2-naphthoate: Similar structure but with the bromine atom at the second position.

Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: A quinoline derivative with a bromomethyl group.

Comparison: Methyl 6-(Bromomethyl)-1-naphthoate is unique due to the specific positioning of the bromomethyl and ester groups on the naphthalene ring, which imparts distinct reactivity and selectivity in chemical reactionsThe quinoline derivative, on the other hand, offers a different aromatic system and additional functional groups, making it suitable for different types of chemical transformations and applications .

Actividad Biológica

Methyl 6-(bromomethyl)-1-naphthoate is an organic compound that serves as a significant intermediate in the synthesis of various biologically active compounds, particularly retinoids. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉BrO₂

- Molecular Weight : 265.1 g/mol

- Appearance : Pale yellow or light brown powder

The compound features a naphthalene core with a bromomethyl group at the 6-position and a methyl ester functional group, which contributes to its reactivity and biological activity.

Biological Activity

This compound exhibits notable biological activity primarily through its role as a precursor in synthesizing retinoids. Retinoids are known for their ability to regulate gene expression involved in cell differentiation and proliferation. The following sections detail its mechanisms of action and therapeutic implications.

- Binding Affinity : this compound selectively binds to retinoic acid receptors (RARβ and RARγ), which are crucial for mediating the effects of retinoids in skin treatments.

- Cellular Effects : The compound promotes cell turnover and reduces inflammation, making it effective in treating conditions like acne.

Synthesis of this compound

The synthesis typically involves several steps:

- Starting Material : 6-bromo-2-naphthoic acid is reacted with methyl iodide in the presence of a base to yield this compound.

- Functionalization : Further modifications can enhance its biological activity, leading to derivatives with improved pharmacological profiles .

Structure-Activity Relationship (SAR)

Research into SAR has provided insights into how structural variations influence biological activity. For example, altering the position of the bromine atom or modifying the ester group can significantly affect receptor binding and therapeutic efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 6-bromo-2-naphthoate | Naphthalene derivative | Different bromination pattern |

| Adapalene | Retinoid derivative | Clinically used for acne treatment |

| Methyl 4-bromo-2-naphthoate | Naphthalene derivative | Different position affects biological activity |

The unique bromination pattern of this compound enhances its reactivity towards further functionalization while maintaining its efficacy as a precursor for retinoids like Adapalene.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Acne Treatment : A clinical study demonstrated that formulations containing this compound derivatives effectively reduced acne lesions by promoting cell turnover and reducing inflammation.

- Pharmacological Profiles : Investigations into derivatives of this compound have shown varying degrees of receptor selectivity and efficacy, suggesting that further exploration could yield compounds with enhanced therapeutic potential .

- Cytotoxicity Studies : In vitro assays have assessed the cytotoxic effects of different analogues on cancer cell lines, providing insights into their potential use in oncology .

Propiedades

IUPAC Name |

methyl 6-(bromomethyl)naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMCBEGTIHRAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735494 | |

| Record name | Methyl 6-(bromomethyl)naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773092-81-2 | |

| Record name | Methyl 6-(bromomethyl)naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.